molecular formula C18H18FN3O3S B2485517 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide CAS No. 1252845-70-7

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B2485517
CAS No.: 1252845-70-7
M. Wt: 375.42
InChI Key: SOIAQNHYGIAPMV-UHFFFAOYSA-N
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Description

2-(3-Butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide is an intriguing compound known for its versatility in various scientific research fields. Its unique structure, integrating elements of thieno-pyrimidine and fluorophenyl groups, contributes to its multifaceted applications in chemistry and biology.

Scientific Research Applications

2-(3-Butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide is used across various fields:

  • Chemistry: : Studied for its role in catalytic processes and as a precursor for more complex organic compounds.

  • Biology: : Examined for its potential effects on cellular processes, including its role as a biochemical probe.

  • Medicine: : Investigated for therapeutic applications, particularly in fields like oncology or neurology, due to its ability to interact with specific molecular targets.

  • Industry: : Applied in materials science for the development of novel polymers and advanced materials.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and carries out its functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide involves multiple steps. Initial stages typically include the formation of the thieno-pyrimidine scaffold through a cyclization reaction. Subsequent functionalization is carried out under specific conditions to introduce the butyl group and acetamide moiety, often involving reagents like alkyl halides and amines.

Industrial Production Methods: : On an industrial scale, production may be optimized for higher yield and purity using continuous flow reactors. Reactions are usually performed under controlled temperature and pressure, utilizing catalysts to enhance reaction efficiency. This method ensures scalability and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: : This compound can undergo various reactions, including:

  • Reduction: : Reduction typically occurs at the thieno-pyrimidine ring.

  • Substitution: : Occurs at the fluoro-phenyl ring, where halogen exchange reactions are common.

Common Reagents and Conditions: : Reagents such as sodium borohydride for reductions, hydrogen peroxide for oxidations, and halogenating agents for substitutions are frequently used. Conditions often involve specific solvents like dichloromethane or acetonitrile to favor desired transformations.

Major Products Formed: : Depending on the reaction type, products can vary from oxidized derivatives to substituted phenyl variants, which may have altered biological or chemical properties.

Comparison with Similar Compounds

When compared to other thieno-pyrimidine derivatives or fluorophenyl acetamides, 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide stands out due to its unique structural features. Its butyl substitution and specific functional groups contribute to its distinct reactivity and applications.

Similar Compounds

  • Thieno[3,2-d]pyrimidin-1(2H)-yl derivatives

  • Fluorophenyl acetamides

  • Compounds with 2,4-dioxo functional groups

Conclusion

This compound is a compound with vast potential in scientific research and industry. Its detailed study enhances our understanding of complex chemical interactions and paves the way for new applications in various fields.

Anything else you'd like to dive into about this fascinating compound?

Properties

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O3S/c1-2-3-9-21-17(24)16-14(8-10-26-16)22(18(21)25)11-15(23)20-13-7-5-4-6-12(13)19/h4-8,10H,2-3,9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOIAQNHYGIAPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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